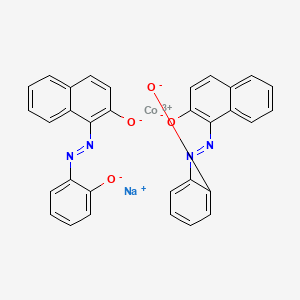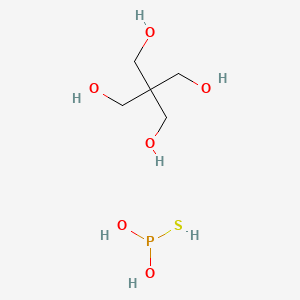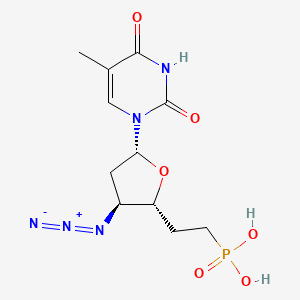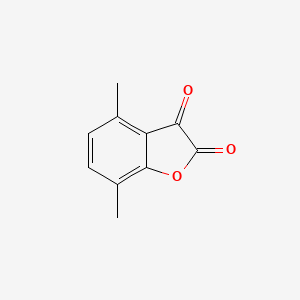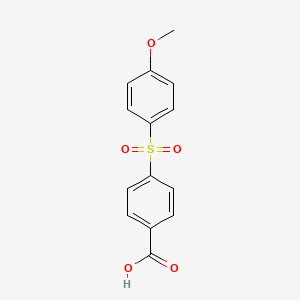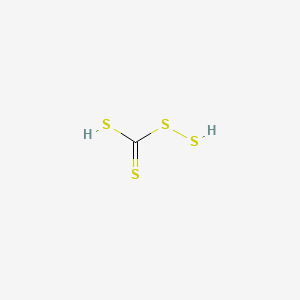
Tetrathioperoxycarbonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrathioperoxycarbonic acid is an intriguing compound with the molecular formula CH₂S₄. It is characterized by the presence of four sulfur atoms bonded to a central carbon atom, forming a unique structure. This compound is part of the broader family of thiocarbonates, which are known for their diverse chemical properties and applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrathioperoxycarbonic acid typically involves the reaction of carbon disulfide (CS₂) with sodium hydrosulfide (NaSH). The reaction proceeds as follows: [ \text{CS}_2 + 2 \text{NaSH} \rightarrow \text{Na}_2\text{CS}_3 + \text{H}_2\text{S} ] This reaction yields sodium trithiocarbonate, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach involves the controlled reaction of carbon disulfide with sodium hydrosulfide under specific conditions to ensure the desired product is obtained.
化学反应分析
Types of Reactions
Tetrathioperoxycarbonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfur-containing compounds.
Reduction: Reduction reactions can yield simpler thiocarbonates or other sulfur derivatives.
Substitution: The sulfur atoms in the compound can be substituted with other nucleophiles, leading to the formation of diverse products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as lithium aluminum hydride (LiAlH₄). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction may produce simpler thiocarbonates or sulfides .
科学研究应用
Tetrathioperoxycarbonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Its unique structure makes it a subject of interest in studies related to sulfur metabolism and enzymatic reactions involving sulfur.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting sulfur-related pathways.
Industry: It is used in the production of specialized chemicals and materials, including polymers and nanomaterials
作用机制
The mechanism of action of tetrathioperoxycarbonic acid involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various sulfur-containing intermediates and products. The pathways involved often include nucleophilic substitution and redox reactions, which are facilitated by the unique electronic properties of the sulfur atoms in the compound .
相似化合物的比较
Similar Compounds
Monothiocarbonate (CO₂S²⁻): Contains one sulfur atom and two oxygen atoms.
Dithiocarbonate (COS₂²⁻): Contains two sulfur atoms and one oxygen atom.
Trithiocarbonate (CS₃²⁻): Contains three sulfur atoms.
Uniqueness
Tetrathioperoxycarbonic acid is unique due to its four sulfur atoms bonded to a single carbon atom, which imparts distinct chemical properties and reactivity compared to other thiocarbonates. This makes it particularly valuable in specialized chemical synthesis and research applications .
属性
CAS 编号 |
13074-70-9 |
|---|---|
分子式 |
CH2S4 |
分子量 |
142.3 g/mol |
IUPAC 名称 |
disulfanylmethanedithioic acid |
InChI |
InChI=1S/CH2S4/c2-1(3)5-4/h4H,(H,2,3) |
InChI 键 |
YLMCXNYRFRRKDI-UHFFFAOYSA-N |
规范 SMILES |
C(=S)(S)SS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B12807753.png)
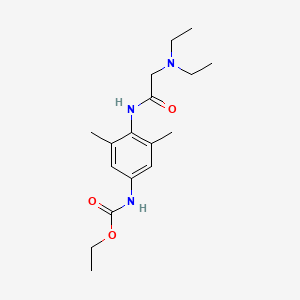
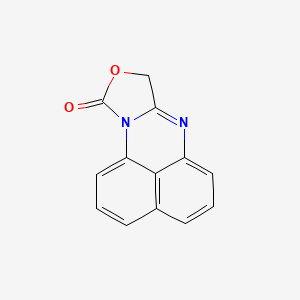
![calcium;(2S)-2-[(4-chlorobenzoyl)amino]-3-(3H-inden-1-yl)propanoate;(2R)-2-[(4-chlorobenzoyl)amino]-2-(1H-indol-3-yl)acetate](/img/structure/B12807785.png)
